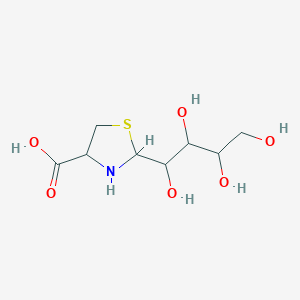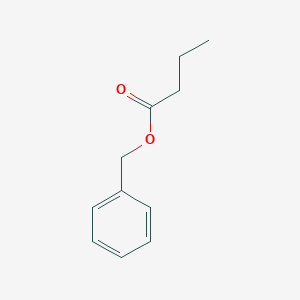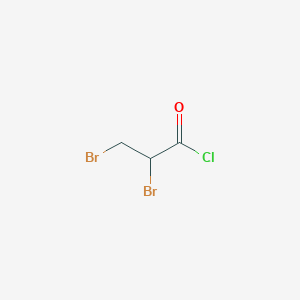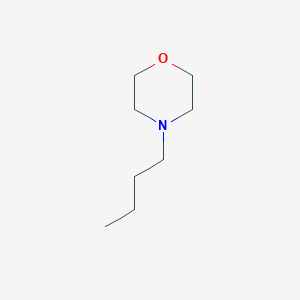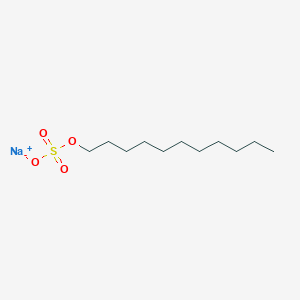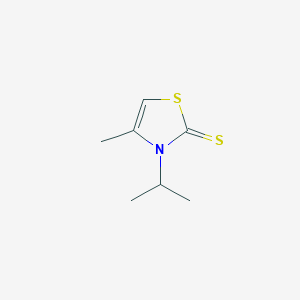
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is a chemical compound that belongs to the thiazole family. It has gained significant attention in the scientific research community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and cancer. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) have been extensively studied. In vitro studies have shown that the compound has anti-inflammatory, anticancer, antimicrobial, and antifungal properties. It has also been shown to regulate plant growth and act as a pesticide. In vivo studies have demonstrated the compound's ability to reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for studying the underlying mechanisms of various diseases and biological processes. However, the compound's low solubility in water and other solvents can pose a challenge in some experiments. Its potential toxicity also needs to be considered when working with the compound.
Orientations Futures
There are several potential future directions for research on 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI). One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to investigate its potential as a plant growth regulator and pesticide. In materials science, the compound's unique properties can be further explored for the development of novel materials with specific applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
In conclusion, 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the compound's potential and to address its limitations.
Méthodes De Synthèse
The synthesis of 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) can be achieved using different methods. One of the commonly used methods involves the reaction of 2-amino-4-methylthiazole with isopropyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall reaction mechanism remains the same.
Applications De Recherche Scientifique
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) has been extensively studied for its potential applications in various fields. In pharmaceuticals, the compound has shown promising results as an anti-inflammatory and anticancer agent. It has also been explored for its antimicrobial and antifungal properties. In agriculture, the compound has been tested as a plant growth regulator and a pesticide. In materials science, 2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
16486-32-1 |
|---|---|
Nom du produit |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
Formule moléculaire |
C7H11NS2 |
Poids moléculaire |
173.3 g/mol |
Nom IUPAC |
4-methyl-3-propan-2-yl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C7H11NS2/c1-5(2)8-6(3)4-10-7(8)9/h4-5H,1-3H3 |
Clé InChI |
GZKMBLWVILJUJZ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C(C)C |
SMILES canonique |
CC1=CSC(=S)N1C(C)C |
Synonymes |
2(3H)-Thiazolethione,4-methyl-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



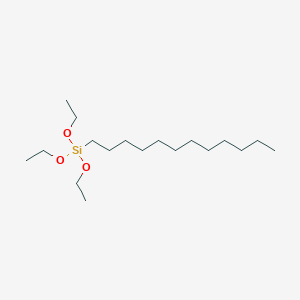
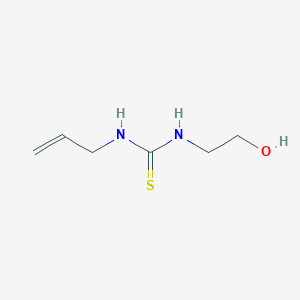
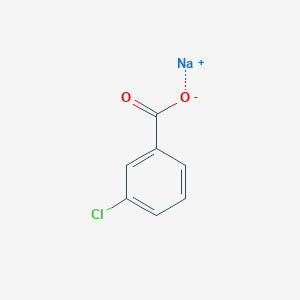
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
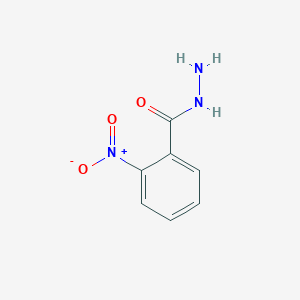
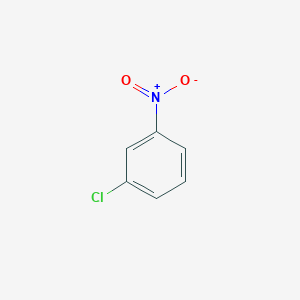
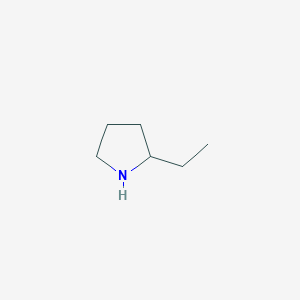
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
